molecular formula C11H12BrN3O2 B11833894 3-Bromo-1-isobutyl-5-nitro-1H-indazole

3-Bromo-1-isobutyl-5-nitro-1H-indazole

Cat. No.: B11833894
M. Wt: 298.14 g/mol
InChI Key: AADIASASGINWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-isobutyl-5-nitro-1H-indazole: is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, characterized by the presence of bromine, isobutyl, and nitro groups, has unique properties that make it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-isobutyl-5-nitro-1H-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-1H-indazole and isobutyl bromide.

    Nitration: The nitration of 3-bromo-1H-indazole is carried out using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the 5-position of the indazole ring.

    Alkylation: The alkylation of the nitrated compound is performed using isobutyl bromide in the presence of a base such as potassium carbonate. This step introduces the isobutyl group at the 1-position of the indazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include:

    Batch Reactors: Used for controlled nitration and alkylation reactions.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-isobutyl-5-nitro-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the isobutyl group, to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of 3-azido-1-isobutyl-5-nitro-1H-indazole.

    Reduction: Formation of 3-bromo-1-isobutyl-5-amino-1H-indazole.

    Oxidation: Formation of this compound-2-carboxylic acid.

Scientific Research Applications

3-Bromo-1-isobutyl-5-nitro-1H-indazole has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates targeting various diseases.

    Biological Studies: Employed in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-Bromo-1-isobutyl-5-nitro-1H-indazole involves its interaction with specific molecular targets. The compound can:

    Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to altered biochemical pathways.

    Modulate Receptors: Interact with cellular receptors, affecting signal transduction and cellular responses.

    Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-nitro-1H-indazole: Lacks the isobutyl group, making it less hydrophobic and potentially altering its biological activity.

    1-Isobutyl-5-nitro-1H-indazole: Lacks the bromine atom, which may affect its reactivity and interactions with biological targets.

    3-Bromo-1-methyl-5-nitro-1H-indazole: Contains a methyl group instead of an isobutyl group, influencing its steric and electronic properties.

Uniqueness

3-Bromo-1-isobutyl-5-nitro-1H-indazole is unique due to the combination of bromine, isobutyl, and nitro groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it valuable in various research fields.

Properties

Molecular Formula

C11H12BrN3O2

Molecular Weight

298.14 g/mol

IUPAC Name

3-bromo-1-(2-methylpropyl)-5-nitroindazole

InChI

InChI=1S/C11H12BrN3O2/c1-7(2)6-14-10-4-3-8(15(16)17)5-9(10)11(12)13-14/h3-5,7H,6H2,1-2H3

InChI Key

AADIASASGINWDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.